5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyridine and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing functional groups on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine
- Pyrazolo[1,5-a]pyridin-3-yl pyridazinones
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
This compound is unique due to its specific combination of pyridine, pyrimidine, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N5O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-pyridin-4-yl-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrimidine |
InChI |
InChI=1S/C19H19N5O3S/c25-28(26,18-2-1-7-21-14-18)24-10-5-17(6-11-24)27-19-22-12-16(13-23-19)15-3-8-20-9-4-15/h1-4,7-9,12-14,17H,5-6,10-11H2 |
InChI Key |
UFDKGEGOZMWDCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)S(=O)(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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